REACTION_CXSMILES
|
Cl[C:2]1([CH3:12])[CH:11]2[CH:3]1[CH2:4][CH2:5][C:6]12[O:10][CH2:9][CH2:8][O:7]1.CC([O-])(C)C.[K+]>CS(C)=O>[CH2:12]=[C:2]1[CH:11]2[CH:3]1[CH2:4][CH2:5][C:6]12[O:7][CH2:8][CH2:9][O:10]1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down the reaction mixture to rt
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into n-Hexane
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Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2CCC3(OCCO3)C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |